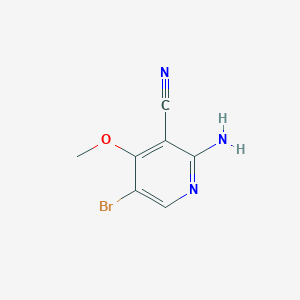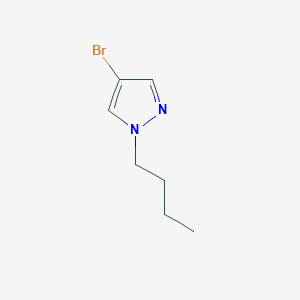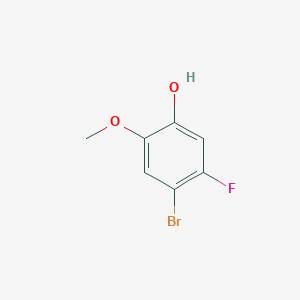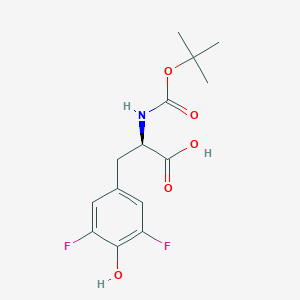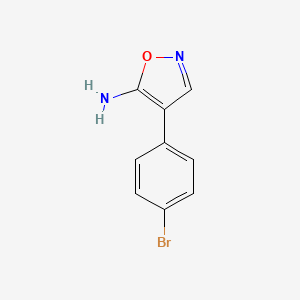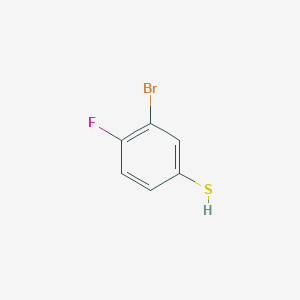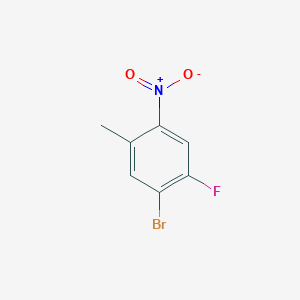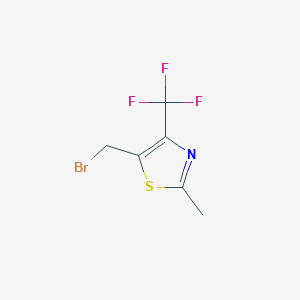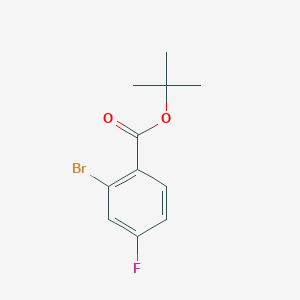
tert-Butyl 2-bromo-4-fluorobenzoate
Vue d'ensemble
Description
tert-Butyl 2-bromo-4-fluorobenzoate is a chemical compound that is part of the tert-butyl aroylperbenzoates family. These compounds have been studied for their photochemical properties and reactivity, which are of interest in various chemical synthesis and industrial applications.
Synthesis Analysis
The synthesis of tert-butyl 2-bromo-4-fluorobenzoate and related compounds can be achieved through different synthetic routes. For instance, the regioselective ortho-lithiation of fluoroarenes carrying additional substituents like chlorine or bromine can be performed using potassium tert-butoxide activated butyllithium or lithium 2,2,6,6-tetramethylpiperidide . This method allows for the introduction of various functional groups into the fluoroarene ring, potentially leading to the synthesis of tert-butyl 2-bromo-4-fluorobenzoate.
Molecular Structure Analysis
The molecular structure of tert-butyl 2-bromo-4-fluorobenzoate is not directly discussed in the provided papers. However, the structure of related compounds, such as those derived from the synthesis of optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, has been determined using X-ray crystallography . These studies can provide insights into the molecular geometry, electronic structure, and potential reactivity of tert-butyl 2-bromo-4-fluorobenzoate.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl aroylperbenzoates has been explored through laser flash photolysis (LFP), which allows for the observation of singlet and triplet states and the generation of aroylphenyl radicals . These radicals exhibit solvent-dependent lifetimes and can react with various quenchers, including double-bond-containing monomers. The rate constants for these reactions have been measured, providing valuable information on the reactivity of these radicals . Additionally, the electrochemical reduction of related compounds in the presence of carbon dioxide can lead to aryl radical cyclization and tandem carboxylation, resulting in the formation of succinic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 2-bromo-4-fluorobenzoate are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, have been synthesized and characterized, which can offer some parallels . The overall yield, stability, and reactivity of these compounds can provide a basis for inferring the properties of tert-butyl 2-bromo-4-fluorobenzoate.
Applications De Recherche Scientifique
-
Pharmaceutical Research
- Application : “tert-Butyl 2-bromo-4-fluorobenzoate” is used as an intermediate in the synthesis of enzalutamide , a medication used in the treatment of prostate cancer .
- Method of Application : While the exact method of application is not specified, it is likely that this compound is used in a chemical reaction to produce enzalutamide .
- Results : The use of this compound in the synthesis of enzalutamide would contribute to the production of a medication that has been shown to be effective in the treatment of prostate cancer .
-
Cancer Research
- Application : This compound is available for purchase from cancer research chemicals and analytical standards suppliers , suggesting it may be used in cancer research.
- Method of Application : The specific methods of application in cancer research are not provided .
- Results : The outcomes of its use in cancer research are not specified .
-
Chemical Synthesis
- Application : This compound is used in the synthesis of various bioactive compounds, such as antibiotics, hormones, and pesticides .
- Method of Application : The preparation method generally involves reacting p-nitrophenol with tert-butyl diazonium salt to obtain p-nitrophenyl tert-butyl ester, and then converting it to 4-bromo-2-fluorobenzoic acid tert-butyl ester through a bromination reaction .
- Results : The use of this compound in the synthesis of bioactive compounds would contribute to the production of a variety of substances with potential applications in medicine and agriculture .
-
Material Science
- Application : As a chemical with specific properties, “tert-Butyl 2-bromo-4-fluorobenzoate” could potentially be used in material science for the development of new materials .
- Method of Application : The specific methods of application in material science are not provided .
- Results : The outcomes of its use in material science are not specified .
-
Chemical Industry
-
Research and Development
- Application : “tert-Butyl 2-bromo-4-fluorobenzoate” is often used in research and development laboratories for the synthesis of new compounds .
- Method of Application : The specific methods of application in research and development are not provided .
- Results : The outcomes of its use in research and development are not specified .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and provide instructions for what to do if in eyes.
Propriétés
IUPAC Name |
tert-butyl 2-bromo-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLBILYMNWPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650492 | |
| Record name | tert-Butyl 2-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-bromo-4-fluorobenzoate | |
CAS RN |
951884-50-7 | |
| Record name | 1,1-Dimethylethyl 2-bromo-4-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2-bromo-4-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

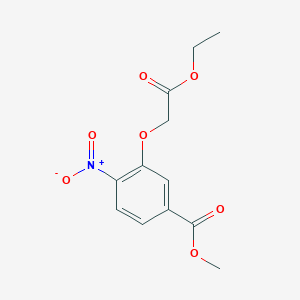
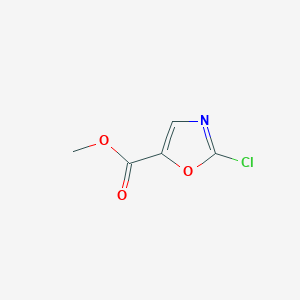
![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)
